molecular formula C22H18N2O B3382587 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde CAS No. 34114-09-5

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B3382587
CAS No.: 34114-09-5
M. Wt: 326.4 g/mol
InChI Key: SQIBVJCFMCUNGG-UHFFFAOYSA-N
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Description

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a benzaldehyde group attached to the pyrazole ring, which is further substituted with two phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde typically involves the cyclocondensation of α, β-unsaturated aldehydes or ketones with substituted phenylhydrazine. One efficient method employs vitamin B1 as a catalyst, which facilitates the reaction under mild conditions without the need for metal catalysts or harsh acids/bases . The reaction proceeds with high yields (78-92%) and involves simple operational steps.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for larger batches, ensuring consistent quality and yield, and implementing safety measures for handling and disposal of reagents.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).

Major Products Formed

    Oxidation: 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is not fully elucidated. it is believed to interact with various molecular targets and pathways, depending on its specific application. For instance, in biological systems, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its benzaldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis. Additionally, its potential biological activities and applications in materials science set it apart from other similar compounds .

Properties

IUPAC Name

4-(3,5-diphenyl-3,4-dihydropyrazol-2-yl)benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O/c25-16-17-11-13-20(14-12-17)24-22(19-9-5-2-6-10-19)15-21(23-24)18-7-3-1-4-8-18/h1-14,16,22H,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQIBVJCFMCUNGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(N=C1C2=CC=CC=C2)C3=CC=C(C=C3)C=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90383132
Record name 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

5.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49649725
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

34114-09-5
Record name 4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90383132
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
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4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
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4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
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4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde
Reactant of Route 6
4-(3,5-diphenyl-4,5-dihydro-1H-pyrazol-1-yl)benzaldehyde

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